![molecular formula C24H38O4 B1242712 3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid](/img/structure/B1242712.png)
3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid
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Overview
Description
3beta-hydroxy-7-oxo-5alpha-cholan-24-oic acid is a bile acid.
Scientific Research Applications
Hydrogen-Bonded Aggregations
3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid is involved in forming various supramolecular architectures. These structures are characterized by networks of cooperative O-H...O hydrogen bonds, which form different packing motifs often supported by weaker C-H...O interactions. This aspect is crucial in understanding the crystal structures of oxo-cholic acids, as observed in six different crystals of oxo-CA, including variants like 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid (Bertolasi et al., 2005).
Biotransformation in Liver Microsomes
This compound is a subject of research in the field of hepatic microsomal biotransformation. In one study, it was found to be a major metabolite formed during the biotransformation of lithocholic acid by human liver microsomes, indicating its potential role in hepatic detoxification and elimination processes (Deo & Bandiera, 2009).
Role in Bile Acid Excretion and Metabolism
In a study focusing on bile acid excretion in cholestasis, 3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid was identified as one of the bile acids not previously described in human urine and plasma. This finding indicates its role in bile acid metabolism and its potential presence in pathological conditions like cholestasis (Summerfield, Billing, & Shackleton, 1976).
Synthesis and Chemical Properties
The compound has been synthesized and studied for its chemical properties. For instance, the synthesis of coenzyme A esters of this acid for the study of beta-oxidation in bile acid biosynthesis shows its significance in understanding the chemical pathways in bile acid metabolism (Kurosawa et al., 2001).
properties
Product Name |
3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid |
---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,22+,23+,24-/m1/s1 |
InChI Key |
DXOCDBGWDZAYRQ-KRYSTCSFSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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